molecular formula C24H44O12 B610209 Propargyl-PEG10-acid CAS No. 2055022-18-7

Propargyl-PEG10-acid

Cat. No. B610209
M. Wt: 524.604
InChI Key: ALHRCZLKCUZEQF-UHFFFAOYSA-N
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Description

Propargyl-PEG10-acid is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Alkyne group . It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

Propargyl-PEG10-acid can be used in the synthesis of PROTACs . It has been reported that the PEG10 DSG protease exerts self-cleavage activity, producing several fragments . The same amino acid substitution (DSG to ASG) disrupts the protease activity of the human PEG10 protein .


Molecular Structure Analysis

The molecular weight of Propargyl-PEG10-acid is 524.60 . Its chemical formula is C24H44O12 . The SMILES representation is C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O .


Chemical Reactions Analysis

Propargyl-PEG10-acid contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Recent investigations on the chemistry of propargylic alcohols and their derivatives disclosed a variety of highly efficient Lewis acid-catalyzed cascade reactions based on Meyer–Schuster rearrangement of propargylic alcohols and [3,3] rearrangement of propargylic esters and propargyl vinyl ethers .


Physical And Chemical Properties Analysis

Propargyl-PEG10-acid has a molecular weight of 524.60 . Its chemical formula is C24H44O12 . The SMILES representation is C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O .

Scientific Research Applications

“Propargyl-PEG10-acid” is a PEG-based PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This compound can be used in the synthesis of PROTACs , which are molecules that can degrade target proteins within cells. They are used in drug discovery and research to remove disease-causing proteins from cells.

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Safety And Hazards

In case of skin contact with Propargyl-PEG10-acid, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Future Directions

Propargyl-PEG10-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This opens up new possibilities for the use of Propargyl-PEG10-acid in the synthesis of a variety of compounds.

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O12/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-24(25)26/h1H,3-23H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHRCZLKCUZEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG10-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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